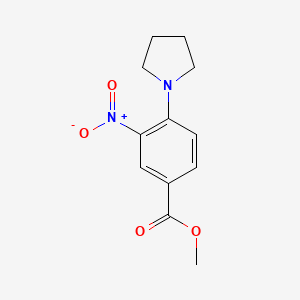

![molecular formula C8H3F3N4 B2893871 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile CAS No. 2151834-44-3](/img/structure/B2893871.png)

6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile is a chemical compound with the molecular formula C8H3F3N4 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyrimidine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyrimidine from readily available starting materials . The科学的研究の応用

Pharmaceutical Research: Anticancer Agents

Imidazo[1,5-a]pyrimidine derivatives have been studied for their potential as anticancer agents. The unique structure of these compounds allows for the inhibition of various enzymes that are crucial for cancer cell survival. For example, certain derivatives have shown the ability to induce apoptosis in cancer cells by inhibiting the CDK enzyme, which is vital for cell division . The trifluoromethyl group in 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile could potentially enhance these properties, making it a valuable scaffold for developing new anticancer drugs.

Material Science: Optoelectronic Devices

The imidazo[1,5-a]pyrimidine core is known for its luminescent properties, which makes it an excellent candidate for use in optoelectronic devices . These devices, which include light-emitting diodes (LEDs), laser diodes, and photovoltaic cells, benefit from the stability and electronic versatility of these compounds. The trifluoromethyl group may further improve the electronic properties, leading to more efficient and durable optoelectronic components.

Chemical Sensing: Fluorescent Sensors

Due to their luminescent nature, imidazo[1,5-a]pyrimidine derivatives can be utilized as fluorescent sensors . These sensors can detect the presence of various ions or molecules by changing their fluorescence in response to chemical interactions. The addition of the trifluoromethyl group could enhance the sensitivity and selectivity of these sensors, making them more effective for detecting specific targets in complex environments.

Biological Imaging: Confocal Microscopy

The luminescent properties of imidazo[1,5-a]pyrimidine derivatives also make them suitable for biological imaging applications, such as confocal microscopy . These compounds can be used as emitters to label biological specimens, allowing for the visualization of cellular structures and processes with high resolution. The trifluoromethyl group may contribute to better penetration and binding properties, improving the imaging quality.

Safety and Handling: Protective Measures

While not a direct application in research, understanding the safety and handling of 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile is crucial for its use in any scientific application . Proper ventilation, dust control, and the use of personal protective equipment are necessary to ensure safe usage of this compound in laboratory settings.

作用機序

Target of Action

It is known that pyrimidine derivatives, which this compound is a part of, play a vital role in various biological procedures and in cancer pathogenesis . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .

Mode of Action

Pyrimidine derivatives are known to interact with dna and rna due to their structural similarity . This interaction can interfere with the normal functioning of these nucleic acids, leading to potential therapeutic effects .

Biochemical Pathways

It is known that pyrimidine derivatives can affect various biochemical pathways due to their interaction with dna and rna .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound, determining how much of the administered dose reaches its target site of action .

Result of Action

It is known that pyrimidine derivatives can exert cytostatic effects, leading to cell cycle arrest due to dna damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile . For instance, the compound is considered hazardous by the 2012 OSHA Hazard Communication Standard, indicating that it may pose risks to the respiratory system . Therefore, the environment in which the compound is used or stored can significantly impact its action and stability .

特性

IUPAC Name |

6-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N4/c9-8(10,11)7-14-5(4-12)6-13-2-1-3-15(6)7/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRINHTUARGQER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(N=C2C(F)(F)F)C#N)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone](/img/structure/B2893791.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2893794.png)

![1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-5-amine](/img/structure/B2893796.png)

![1-(3-chlorophenyl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2893808.png)

![N-[2-(4-chlorophenyl)ethyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2893809.png)